REACTION_CXSMILES
|
C([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9](Cl)=[CH:10]C=O)=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17])(=O)C.[OH-].[Na+].Cl.[C]=O>C(O)(=O)C>[C:9]([C:8]1[CH:14]=[CH:15][C:5]([OH:4])=[C:6]([N+:16]([O-:18])=[O:17])[CH:7]=1)#[CH:10] |f:1.2,^3:21|
|
Name
|
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=CC=O)Cl)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-acetoxy-3-nitro-β-chlorocinnamaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=CC=O)Cl)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 50° to 80° C. for about 15 to 30 minutes
|
Duration
|
22.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
In the reaction
|
Type
|
CUSTOM
|
Details
|
to give a precipitate which
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate is then purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |